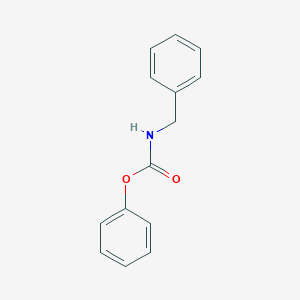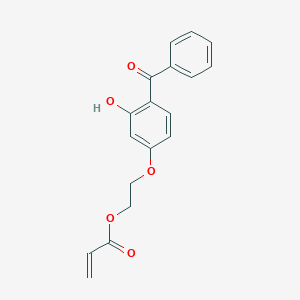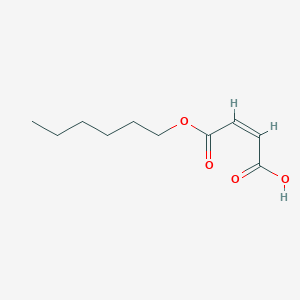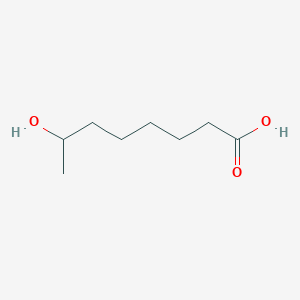
7-ヒドロキシオクタン酸
概要
説明
7-Hydroxyoctanoic acid is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It has a molecular formula of C8H16O3 and is characterized by a hydroxyl group attached to the seventh carbon of an octanoic acid chain
科学的研究の応用
7-Hydroxyoctanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its role in metabolic pathways and its presence in various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic disorders and as a biomarker for certain diseases.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials
作用機序
Target of Action
7-Hydroxyoctanoic acid is a medium-chain hydroxy acid . It has been found to be associated with diseases such as colorectal cancer and the inborn metabolic disorder medium chain acyl-coa dehydrogenase deficiency . It is also known to interact with hydroxy-carboxylic acid receptors (HCARs), specifically HCAR2 .
Mode of Action
The interaction of 7-Hydroxyoctanoic acid with HCAR2 triggers Gi/o signaling . This signaling is associated with lipolytic and atherogenic activity, and neuroinflammation . The structural basis of ligand recognition and ligand-induced Gi-coupling remains unclear .
Biochemical Pathways
It is known that hcar2, one of its targets, responds to various ketone body-containing metabolites
Pharmacokinetics
A study on the metabolism and pharmacokinetics of medium-chain fatty acids in royal jelly, which are structurally similar to 7-hydroxyoctanoic acid, suggests that these compounds are metabolized to dicarboxylate, absorbed into the circulation, and their absorption is increased by enzyme treatment .
Result of Action
Its interaction with hcar2 is associated with lipolytic and atherogenic activity, and neuroinflammation
生化学分析
Biochemical Properties
7-Hydroxyoctanoic acid is known to interact with G protein-coupled receptors, including GPR84 and HCA3 . These receptors regulate metabolism and immune functions . The activation of HCA3 by 7-Hydroxyoctanoic acid leads to β-arrestin-2 recruitment, which is relevant for cell-cell adhesion .
Cellular Effects
7-Hydroxyoctanoic acid has been found to be associated with diseases such as colorectal cancer and has also been linked to the inborn metabolic disorder medium chain acyl-coa dehydrogenase deficiency . It has been suggested that 7-Hydroxyoctanoic acid could be a potential biomarker for the consumption of certain foods .
Molecular Mechanism
The molecular mechanism of 7-Hydroxyoctanoic acid involves its interaction with G protein-coupled receptors. Upon activation of HCA3 by 7-Hydroxyoctanoic acid, β-arrestin-2 is recruited, which is relevant for cell-cell adhesion . The activation of GPR84 is not followed by β-arrestin-2 recruitment .
準備方法
Synthetic Routes and Reaction Conditions: 7-Hydroxyoctanoic acid can be synthesized through the hydroxylation of octanoic acid. This process typically involves the use of specific catalysts and controlled reaction conditions to ensure the selective addition of a hydroxyl group at the seventh carbon position .
Industrial Production Methods: Industrial production of 7-Hydroxyoctanoic acid may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are employed to produce the compound. These methods are often preferred due to their efficiency and sustainability .
Types of Reactions:
Oxidation: 7-Hydroxyoctanoic acid can undergo oxidation reactions, where the hydroxyl group is converted into a carbonyl group, forming 7-oxo-octanoic acid.
Reduction: The compound can be reduced to form 7-hydroxy-octanol, where the carboxylic acid group is converted into an alcohol group.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: 7-oxo-octanoic acid
Reduction: 7-hydroxy-octanol
Substitution: Various substituted octanoic acids depending on the reagents used.
類似化合物との比較
Octanoic acid: A straight-chain saturated fatty acid with a similar carbon chain length but lacking the hydroxyl group.
7-Hydroxyheptanoic acid: A similar compound with one less carbon atom in the chain.
7-Hydroxydecanoic acid: A similar compound with two additional carbon atoms in the chain.
Uniqueness: 7-Hydroxyoctanoic acid is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
7-hydroxyoctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(9)5-3-2-4-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCMTSZRXXFMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864741 | |
| Record name | 7-Hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Hydroxyoctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000486 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17173-14-7 | |
| Record name | (±)-7-Hydroxyoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17173-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyoctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxyoctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000486 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 7-hydroxyoctanoic acid?
A: 7-Hydroxyoctanoic acid is identified as a metabolite of medium-chain triglycerides (MCTs) [, ]. Studies reveal its presence in the urine of infants fed formulas enriched with MCTs, indicating its role in the metabolic breakdown of these fats [, , ].
Q2: How is 7-hydroxyoctanoic acid formed in the body?
A: Research suggests that 7-hydroxyoctanoic acid is primarily formed through the (ω-1)-hydroxylation of medium-chain fatty acids, particularly octanoic acid [, ]. This process likely occurs in the liver and involves the addition of a hydroxyl group to the seventh carbon atom of the octanoic acid chain [].
Q3: How is 7-hydroxyoctanoic acid excreted?
A: 7-Hydroxyoctanoic acid is excreted in urine primarily as glucuronides []. This conjugation with glucuronic acid enhances its water solubility, facilitating its elimination from the body [].
Q4: Beyond infants consuming MCT-enriched formulas, are there other instances where 7-hydroxyoctanoic acid is found?
A: Yes, 7-hydroxyoctanoic acid has been detected in the vitreous humor of individuals with medium-chain acyl-CoA dehydrogenase deficiency []. This finding suggests a potential link between 7-hydroxyoctanoic acid levels and this metabolic disorder.
Q5: Can 7-hydroxyoctanoic acid be synthesized?
A: While biological systems produce 7-hydroxyoctanoic acid through metabolic processes, researchers have explored its synthesis through different routes. One method involves utilizing 7-hydroxyoctanoic acid as a starting material for preparing substituted octanoic acids []. This method highlights the potential of 7-hydroxyoctanoic acid as a precursor for synthesizing other valuable compounds.
Q6: Are there any known applications of 7-hydroxyoctanoic acid in chemical synthesis?
A: Research indicates that derivatives of 7-hydroxyoctanoic acid are employed in attempts to synthesize curvularin []. Curvularin is a naturally occurring compound with potential biological activities, making the exploration of 7-hydroxyoctanoic acid derivatives in this context noteworthy.
Q7: What is the role of 7-hydroxyoctanoic acid in studying queen honeybees?
A: While not a primary focus of the research, 7-hydroxyoctanoic acid was identified as a head chemical constituent in queen honeybees of varying ages []. This finding contributes to a broader understanding of the chemical composition of these bees, potentially offering insights into their development and behavior.
Q8: Has the dilactone of 7-hydroxyoctanoic acid been synthesized?
A: Yes, researchers have successfully synthesized the dilactone of 7-hydroxyoctanoic acid [, ]. This achievement demonstrates the feasibility of creating macrocyclic compounds from 7-hydroxyoctanoic acid, opening avenues for investigating their potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


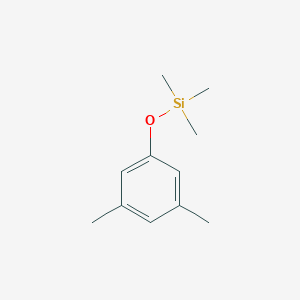
![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)
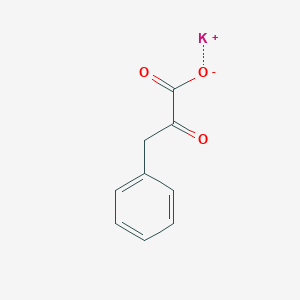

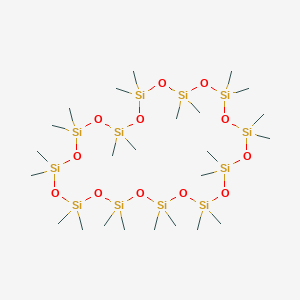

![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)
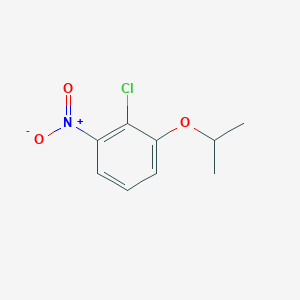


![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)
